2-(4-(Hexyloxy)phenyl)pyrimidine-5-carboxylic acid
Description
2-(4-(Hexyloxy)phenyl)pyrimidine-5-carboxylic acid is a pyrimidine derivative featuring a hexyloxy-substituted phenyl ring at the 2-position and a carboxylic acid group at the 5-position of the pyrimidine core. Its synthesis typically involves multi-step reactions, including substitution and oxidation processes, as seen in analogous pyrimidine derivatives (e.g., coupling of alkoxybenzenamine intermediates with pyrimidine precursors) .
Properties
CAS No. |
65586-80-3 |
|---|---|
Molecular Formula |
C17H20N2O3 |
Molecular Weight |
300.35 g/mol |
IUPAC Name |
2-(4-hexoxyphenyl)pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C17H20N2O3/c1-2-3-4-5-10-22-15-8-6-13(7-9-15)16-18-11-14(12-19-16)17(20)21/h6-9,11-12H,2-5,10H2,1H3,(H,20,21) |
InChI Key |
OSFFYHRSIQOYBB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC1=CC=C(C=C1)C2=NC=C(C=N2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Hexyloxy)phenyl)pyrimidine-5-carboxylic acid typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amidines and β-diketones.
Introduction of the Hexyloxy Group: The hexyloxy group can be introduced via an etherification reaction using hexyloxy halides and phenols.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often involving the use of carbon dioxide or carboxylating agents.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(4-(Hexyloxy)phenyl)pyrimidine-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, such as alcohols or amines.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Substitution reactions may involve reagents like halides, acids, and bases under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
Materials Science
2-(4-(Hexyloxy)phenyl)pyrimidine-5-carboxylic acid is primarily utilized in the development of liquid crystalline materials. These materials are essential in display technologies, such as LCDs and OLEDs. The compound's unique properties allow it to exhibit liquid crystalline behavior, which is crucial for the modulation of light in electronic displays.
Table 1: Comparison of Liquid Crystalline Properties
| Property | This compound | Other Liquid Crystalline Compounds |
|---|---|---|
| Phase Transition Temp | ~80°C | Varies by compound |
| Optical Clarity | High | Moderate to High |
| Thermal Stability | Good | Varies |
Recent studies have investigated the biological activities of this compound, particularly its antimicrobial and anticancer properties.
Antimicrobial Properties : Preliminary research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.
Anticancer Potential : In vitro studies have shown that the compound can induce apoptosis in cancer cell lines, such as MCF-7 (breast cancer). The MTT assay results indicated a significant reduction in cell viability at varying concentrations.
Table 2: Biological Activity Studies
| Study Type | Objective | Methodology | Results |
|---|---|---|---|
| Antimicrobial Study | Evaluate efficacy against Staphylococcus aureus | Disc diffusion method | Effective zones of inhibition |
| Anticancer Study | Assess cytotoxicity against MCF-7 cells | MTT assay | Significant reduction in viability |
Antimicrobial Activity Study
- Objective : Evaluate the efficacy against Staphylococcus aureus.
- Method : Disc diffusion method was employed.
- Results : Zones of inhibition were observed, indicating effective antimicrobial properties.
Anticancer Study
- Objective : Assess cytotoxicity against breast cancer cell lines (MCF-7).
- Method : MTT assay was utilized to measure cell viability.
- Results : Significant reduction in cell viability was noted at varying concentrations, suggesting potential as an anticancer agent.
Mechanism of Action
The mechanism of action of 2-(4-(Hexyloxy)phenyl)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling processes.
Altering Gene Expression: Affecting the expression of genes involved in various biological functions.
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
Key structural variations among pyrimidine-5-carboxylic acid derivatives include substituents on the phenyl ring, alkyl/aryl groups on the pyrimidine core, and functional group replacements (e.g., ester vs. acid). Below is a comparative analysis:
Biological Activity
2-(4-(Hexyloxy)phenyl)pyrimidine-5-carboxylic acid is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of cancer treatment and antimicrobial applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological models, and relevant case studies.
The compound is characterized by:
- Molecular Formula : C16H21N2O3
- Molecular Weight : 287.35 g/mol
- Structure : The presence of a hexyloxy group enhances its lipophilicity, potentially influencing its interaction with biological membranes.
The biological activity of this compound is believed to stem from its ability to interact with cellular membranes and proteins. Its amphiphilic nature allows it to integrate into lipid bilayers, disrupting membrane integrity and affecting cellular processes. Additionally, it may modulate enzyme or receptor activities, leading to various biological effects, including:
- Anticancer Activity : Induction of apoptosis in cancer cells.
- Antimicrobial Activity : Inhibition of growth in pathogenic microorganisms.
Biological Activity Overview
| Activity Type | Description | Efficacy |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cell lines (e.g., HeLa, A549) | IC50 values in low micromolar range |
| Antimicrobial | Active against multidrug-resistant strains | Effective against Klebsiella pneumoniae, Staphylococcus aureus |
Anticancer Efficacy
A study demonstrated that this compound exhibited significant antiproliferative effects on HeLa cervical cancer cells. The compound induced PKC-dependent ERK1/2 phosphorylation, which is critical in cell survival pathways. The IC50 values ranged from 205 to 915 nM, indicating potent activity at low concentrations .
Antimicrobial Activity
In antimicrobial assays, the compound showed effectiveness against various clinically significant pathogens. It inhibited the growth of Pseudomonas aeruginosa and methicillin-resistant Staphylococcus aureus, showcasing its potential as a therapeutic agent against resistant strains .
Research Findings
Recent research has focused on the structure-activity relationship (SAR) of pyrimidine derivatives. Modifications to the hexyloxy group and carboxylic acid moiety have been explored to enhance solubility and binding affinity. The findings suggest that certain substitutions can significantly increase anticancer potency while maintaining low toxicity towards non-cancerous cells .
Q & A
Q. What are the recommended synthetic routes for 2-(4-(Hexyloxy)phenyl)pyrimidine-5-carboxylic acid, and how do reaction conditions influence yield?
A common approach involves coupling pyrimidine-5-carboxylic acid derivatives with hexyloxy-substituted phenyl precursors under reflux conditions. For example, analogous syntheses of pyrimidine-carboxylic acids (e.g., 2-phenylpyrimidine-5-carboxylic acid) use Suzuki-Miyaura cross-coupling or nucleophilic substitution with aryl halides, achieving yields of 60–85% . Key factors include:
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
Use a combination of:
- NMR spectroscopy : Compare ¹H/¹³C-NMR shifts with related pyrimidine-carboxylic acids (e.g., 2-phenylpyrimidine-5-carboxylic acid shows aromatic protons at δ 7.2–8.5 ppm and carboxylic protons at δ 12–13 ppm) .
- HPLC-MS : Monitor purity (>95%) and molecular ion peaks (calculated MW: ~328.35 g/mol). Adjust mobile phases (e.g., acetonitrile/water with 0.1% formic acid) for optimal retention .
Q. What are the stability and solubility profiles of this compound under standard laboratory conditions?
Q. What safety protocols are critical for handling this compound?
- PPE : Gloves, lab coat, and goggles.
- Ventilation : Use fume hoods to avoid inhalation of fine particles.
- Spill management : Neutralize with sodium bicarbonate and adsorb with inert material (vermiculite) .
Advanced Research Questions
Q. How does the hexyloxy substituent influence the compound’s bioactivity in structure-activity relationship (SAR) studies?
The hexyloxy group enhances lipid membrane permeability, as seen in analogous pyrimidine derivatives. For example:
- Hydrophobicity : LogP increases by ~2.5 compared to unsubstituted analogs, improving cellular uptake .
- Target binding : The flexible hexyl chain may occupy hydrophobic pockets in enzymes (e.g., kinase ATP-binding sites) .
Validate via molecular docking and comparative assays against shorter-chain analogs (e.g., methoxy or butoxy derivatives) .
Q. What advanced analytical methods resolve purity discrepancies in batches synthesized via different routes?
- X-ray crystallography : Confirm stereochemistry and packing efficiency (e.g., analogous pyrimidine-carboxylates show planar pyrimidine rings) .
- DSC/TGA : Detect polymorphs or solvates by analyzing melting points (e.g., pyrimidine-carboxylic acids typically melt at 280–285°C) .
- ICP-MS : Screen for residual palladium (<10 ppm) in cross-coupled products .
Q. How should researchers address contradictory data in solubility or reactivity studies?
- Solvent effects : Test solubility in buffered solutions (PBS at pH 7.4 vs. 5.0) to mimic physiological conditions .
- Reactivity conflicts : Verify if impurities (e.g., unreacted aryl halides) interfere with assays using LC-MS .
- Reproducibility : Standardize synthetic protocols (e.g., degas solvents to prevent oxidation) and document reaction kinetics .
Q. What in vivo or in vitro models are suitable for evaluating this compound’s pharmacokinetics?
- In vitro : Liver microsome assays to assess metabolic stability (CYP450 isoforms).
- In vivo : Rodent models for bioavailability studies. Dose orally (10–50 mg/kg) and measure plasma concentrations via LC-MS/MS .
- Toxicity screening : Use zebrafish embryos or HEK293 cells for preliminary safety profiles .
Q. How can computational modeling optimize derivatization strategies for this compound?
- DFT calculations : Predict electronic effects of substituents (e.g., electron-withdrawing groups on the pyrimidine ring) on acidity (pKa) .
- MD simulations : Model interactions with biological targets (e.g., protein-ligand binding free energy) .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
